molecular formula C24H27N5O2S B11572646 azepan-1-yl[6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone

azepan-1-yl[6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone

Cat. No.: B11572646
M. Wt: 449.6 g/mol
InChI Key: SRYZYCUAVQNCFZ-UHFFFAOYSA-N
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Description

1-[6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry .

Chemical Reactions Analysis

1-[6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various pharmacological effects . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H27N5O2S

Molecular Weight

449.6 g/mol

IUPAC Name

azepan-1-yl-[6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone

InChI

InChI=1S/C24H27N5O2S/c1-31-19-13-11-17(12-14-19)20-21(23(30)28-15-7-2-3-8-16-28)32-24-26-25-22(29(24)27-20)18-9-5-4-6-10-18/h4-6,9-14,20-21,27H,2-3,7-8,15-16H2,1H3

InChI Key

SRYZYCUAVQNCFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)N5CCCCCC5

Origin of Product

United States

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